Methyl 5-acetyl-2-(benzyloxy)benzoate

描述

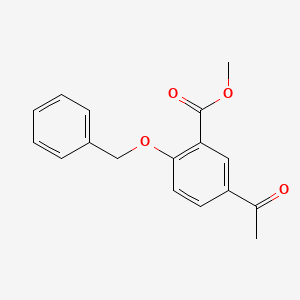

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 5-acetyl-2-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-12(18)14-8-9-16(15(10-14)17(19)20-2)21-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBVZNHYLQHOLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00494708 | |

| Record name | Methyl 5-acetyl-2-(benzyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00494708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27475-09-8 | |

| Record name | Benzoic acid, 5-acetyl-2-(phenylmethoxy)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27475-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-acetyl-2-(benzyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00494708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 5-acetyl-2-(phenylmethoxy)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-acetyl-2-(benzyloxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Methyl 5-acetyl-2-(benzyloxy)benzoate. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, most notably the long-acting β2-adrenergic agonist, Salmeterol.

Compound Profile

This compound is an organic compound with the chemical formula C₁₇H₁₆O₄ and a molecular weight of 284.31 g/mol .[1] It is characterized by a benzoate backbone with a methyl ester, an acetyl group at the 5-position, and a benzyloxy group at the 2-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 27475-09-8 | [2] |

| Molecular Formula | C₁₇H₁₆O₄ | [1] |

| Molecular Weight | 284.31 g/mol | [1] |

| Appearance | White to off-white solid | [2][3] |

| Melting Point | 69-72°C | |

| Boiling Point (Predicted) | 443.5±35.0 °C | [3] |

| Density (Predicted) | 1.167±0.06 g/cm³ | [3] |

Synthesis Protocol

The primary synthetic route to this compound is through the benzylation of its precursor, methyl 5-acetyl-2-hydroxybenzoate. This reaction protects the phenolic hydroxyl group, allowing for further functionalization at other positions of the aromatic ring. A general experimental protocol is outlined below, based on established chemical principles and patent literature.[4][5][6][7]

Materials and Reagents

-

Methyl 5-acetyl-2-hydroxybenzoate

-

Benzyl chloride

-

Potassium carbonate (or another suitable base)

-

Potassium iodide (or another suitable catalyst)

-

Acetone (or another suitable polar aprotic solvent)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 5-acetyl-2-hydroxybenzoate in acetone.

-

Addition of Reagents: Add potassium carbonate and a catalytic amount of potassium iodide to the solution. Stir the mixture at room temperature for 15 minutes.

-

Benzylation: Add benzyl chloride dropwise to the stirred suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield this compound as a solid.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.2-8.0 (d, 1H, Ar-H), δ 7.6-7.4 (m, 5H, Ar-H of benzyl), δ 7.2-7.0 (m, 2H, Ar-H), δ 5.2 (s, 2H, -OCH₂Ph), δ 3.9 (s, 3H, -OCH₃), δ 2.5 (s, 3H, -COCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 197 (C=O, acetyl), δ 165 (C=O, ester), δ 158-120 (aromatic carbons), δ 71 (-OCH₂Ph), δ 52 (-OCH₃), δ 26 (-COCH₃) |

| FT-IR (KBr, cm⁻¹) | ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1720 (C=O ester stretch), ~1680 (C=O ketone stretch), ~1600, 1480 (C=C aromatic stretch), ~1250 (C-O ester stretch), ~1100 (C-O ether stretch) |

| Mass Spec. (EI) | m/z 284 (M⁺), 253 (M⁺ - OCH₃), 241 (M⁺ - COCH₃), 91 (C₇H₇⁺, benzyl fragment) |

Role in Drug Development: Synthesis of Salmeterol

This compound is a pivotal intermediate in the synthesis of Salmeterol, a long-acting β2-adrenergic receptor agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD). The synthesis involves the bromination of the acetyl group, followed by coupling with a long-chain amine.

Downstream Biological Activity: β2-Adrenergic Signaling Pathway

While this compound itself is not biologically active in a signaling context, its end-product, Salmeterol, is a potent agonist of the β2-adrenergic receptor. Activation of this G-protein coupled receptor (GPCR) in the smooth muscle of the airways leads to bronchodilation.

This guide provides a foundational understanding of this compound for professionals in the field of chemical and pharmaceutical sciences. The provided protocols and data serve as a valuable resource for the synthesis and application of this important chemical intermediate.

References

- 1. Methyl 5-acetyl-2-phenylmethoxybenzoate | CAS No- 27475-09-8 | Simson Pharma Limited [simsonpharma.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 2-BENZYL-5-ACETYL METHYL SALICYLATE | 27475-09-8 [chemicalbook.com]

- 4. WO2012032546A2 - Process for the preparation of salmeterol and its intermediates - Google Patents [patents.google.com]

- 5. WO2012032546A3 - Process for the preparation of salmeterol and its intermediates - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

A Comprehensive Technical Guide to Methyl 5-acetyl-2-(benzyloxy)benzoate (CAS: 27475-09-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-acetyl-2-(benzyloxy)benzoate, bearing the CAS number 27475-09-8, is a key organic intermediate primarily recognized for its integral role in the synthesis of pharmaceuticals. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant application as a precursor in the manufacturing of Salmeterol, a long-acting β2 adrenergic receptor agonist. While direct biological activity of this compound is not extensively documented, this paper will also explore the potential therapeutic relevance of its structural motifs based on related compounds.

Chemical and Physical Properties

This compound is an aromatic ester.[1] Its structure is characterized by a methyl ester, an acetyl group, and a benzyloxy substituent on the benzoate core, which contribute to its reactivity and solubility in organic solvents.[1][2] The benzyl-protected phenolic hydroxyl group enhances its stability during chemical reactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 27475-09-8 | [2] |

| Molecular Formula | C₁₇H₁₆O₄ | [2] |

| Molecular Weight | 284.31 g/mol | [3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 69-72°C | [1] |

| Boiling Point | 443.5 ± 35.0 °C (Predicted) | [4] |

| Density | 1.167 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Almost insoluble in water (0.063 g/L at 25°C) | [1] |

| Storage | 2-8°C, in a dry, sealed container | [3][4] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the benzylation of Methyl 5-acetyl-2-hydroxybenzoate.[5] This reaction involves the protection of the hydroxyl group with a benzyl group, a common strategy in multi-step organic synthesis to prevent unwanted side reactions.

Experimental Protocol: Benzylation of Methyl 5-acetyl-2-hydroxybenzoate

This protocol is based on established patent literature for the synthesis of Salmeterol intermediates.[6][7][8][9]

Materials:

-

Methyl 5-acetyl-2-hydroxybenzoate (Starting material)

-

Benzyl chloride (Benzylation agent)

-

Potassium carbonate (Base)

-

Tetrabutylammonium bromide (Phase-transfer catalyst)

-

Dimethylformamide (DMF) (Solvent)

-

Acetone (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Methyl 5-acetyl-2-hydroxybenzoate in dimethylformamide (DMF).

-

Add potassium carbonate (2.0–3.0 equivalents) and a catalytic amount of tetrabutylammonium bromide (0.1–0.3 equivalents) to the solution.

-

Slowly add benzyl chloride (1.2–1.5 equivalents) to the reaction mixture.

-

Heat the mixture to 60–70°C and maintain the temperature for 8–12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from acetone to yield a white to off-white solid. The expected yield is typically in the range of 85-90%.[1]

References

- 1. Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate | 27475-14-5 | Benchchem [benchchem.com]

- 2. pisrt.org [pisrt.org]

- 3. 27475-09-8|this compound|BLD Pharm [bldpharm.com]

- 4. GSRS [precision.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 27475-09-8 | Benchchem [benchchem.com]

"Methyl 5-acetyl-2-(benzyloxy)benzoate" molecular structure and formula

An In-depth Technical Guide to Methyl 5-acetyl-2-(benzyloxy)benzoate

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic and pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular structure, chemical properties, and synthesis protocols.

Molecular Structure and Formula

This compound is an organic compound distinguished by a methyl ester, an acetyl group, and a benzyloxy substituent attached to a benzoate core.[1] This combination of functional groups contributes to its specific reactivity and utility in multi-step synthetic processes.[2]

Molecular Formula: C₁₇H₁₆O₄[1][3][4]

Chemical Structure:

Physicochemical and Identification Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 27475-09-8 | [1][3][5] |

| Molecular Weight | 284.31 g/mol | [3][4][5] |

| Appearance | White to off-white solid or viscous liquid | [1] |

| Melting Point | 69-72°C | [2] |

| Density | 1.167 ± 0.06 g/cm³ (at 20°C) | [2] |

| Solubility | Almost insoluble in water (0.063 g/L at 25°C) | [2] |

| MDL Number | MFCD00075778 | [2][5] |

Applications in Synthesis

This compound is a versatile intermediate in organic synthesis, particularly valued in the pharmaceutical industry.[1][2] Its primary application is as a precursor in the synthesis of more complex molecules, such as Salmeterol, a long-acting β2 adrenergic receptor agonist.[6][7][8] The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, while the acetyl and methyl ester moieties provide sites for further chemical modification.[2]

Experimental Protocols

The following section details a key experimental protocol involving this compound: its synthesis via benzylation.

Synthesis of this compound

This process involves the benzylation of Methyl 5-acetyl-2-hydroxybenzoate.

Materials:

-

Methyl 5-acetyl-2-hydroxybenzoate (Starting material)

-

Benzyl chloride (Benzylation agent)

-

Potassium carbonate (Base)

-

Tetrabutylammonium bromide (Phase-transfer catalyst)

-

Dimethylformamide (DMF) or Acetone (Polar aprotic solvent)

Procedure:

-

Methyl 5-acetyl-2-hydroxybenzoate is dissolved in a suitable polar aprotic solvent such as DMF or acetone.

-

Benzyl chloride (1.2–1.5 equivalents), potassium carbonate (2.0–3.0 equivalents), and a phase-transfer catalyst like tetrabutylammonium bromide (0.1–0.3 equivalents) are added to the solution.[9]

-

The reaction mixture is heated to 60–70°C and stirred for 8–12 hours.[9]

-

Upon completion, the product, this compound, is isolated and purified using standard laboratory techniques.

Reaction Pathway Visualization

The following diagram illustrates the synthetic pathway from the precursor to this compound and its subsequent conversion, which is a critical step in the synthesis of Salmeterol intermediates.

Caption: Synthetic pathway of this compound and its subsequent bromination.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 27475-09-8(this compound) | Kuujia.com [kuujia.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Methyl 5-acetyl-2-phenylmethoxybenzoate | CAS No- 27475-09-8 | Simson Pharma Limited [simsonpharma.com]

- 5. 27475-09-8|this compound|BLD Pharm [bldpharm.com]

- 6. WO2012032546A2 - Process for the preparation of salmeterol and its intermediates - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate | 27475-14-5 | Benchchem [benchchem.com]

An In-depth Technical Guide to Methyl 5-acetyl-2-(benzyloxy)benzoate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-acetyl-2-(benzyloxy)benzoate is a key chemical intermediate primarily recognized for its crucial role in the synthesis of Salmeterol, a long-acting β2 adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of this important compound, presenting detailed experimental protocols, quantitative data, and visual representations of its synthetic pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 27475-09-8 |

| Molecular Formula | C₁₇H₁₆O₄ |

| Molecular Weight | 284.31 g/mol |

| Melting Point | 69-72 °C |

| Density | 1.167 g/cm³ |

| Solubility | Almost insoluble in water (0.063 g/L at 25 °C) |

| Topological Polar Surface Area | 52.6 Ų |

Discovery and Historical Context

The history of this compound is intrinsically linked to the development of the blockbuster drug Salmeterol. While a singular "discovery" paper for this specific intermediate is not readily apparent, its synthesis and utility were first described in the context of the pioneering work on Salmeterol by medicinal chemists at Glaxo (now GlaxoSmithKline) in the 1980s. The earliest patents for Salmeterol, such as GB 2140800 and US 4,992,474, laid the groundwork for the synthesis of a new class of phenethanolamine derivatives, where this compound emerged as a critical building block.

Its precursor, methyl 5-acetyl-2-hydroxybenzoate, a derivative of salicylic acid, places it within a long lineage of compounds with significant therapeutic importance, most notably aspirin. The journey from simple salicylates to complex molecules like Salmeterol highlights the evolution of medicinal chemistry, where the strategic modification of a core scaffold leads to compounds with highly specific pharmacological profiles. The introduction of the benzyl protecting group on the phenolic hydroxyl of methyl 5-acetyl-2-hydroxybenzoate was a key synthetic strategy to allow for selective modification at other positions of the molecule during the multi-step synthesis of Salmeterol.

Synthetic Pathways

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The overall synthetic workflow can be visualized as follows:

A more detailed representation of the chemical transformations is provided below.

Synthesis of the Precursor: Methyl 5-acetyl-2-hydroxybenzoate

The synthesis of the immediate precursor, methyl 5-acetyl-2-hydroxybenzoate, is typically achieved through a Friedel-Crafts acylation of methyl salicylate.

Synthesis of this compound

The final step involves the benzylation of the phenolic hydroxyl group of methyl 5-acetyl-2-hydroxybenzoate. A modern and efficient protocol is detailed in patent WO2012032546A2.[1]

Experimental Protocols

Synthesis of Methyl 5-acetyl-2-hydroxybenzoate

This protocol is adapted from established chemical synthesis literature.

Materials:

-

Methyl salicylate

-

Acetyl chloride

-

Aluminum chloride (anhydrous)

-

Tetrachloroethylene

-

Ice

-

Saturated aqueous sodium bicarbonate solution

-

Hexane

Procedure:

-

A solution of methyl salicylate (0.5 mol) in tetrachloroethylene (200 mL) is prepared in a reaction vessel equipped with a stirrer and cooling bath.

-

A solution of acetyl chloride (0.5 mol) in tetrachloroethylene (200 mL) is added to the vessel.

-

The mixture is cooled in an ice bath, and anhydrous aluminum chloride (1.0 mol) is added portion-wise over 15 minutes, ensuring the temperature is maintained below 25 °C.

-

After the addition is complete, the mixture is stirred for 4 hours at 25 °C.

-

The reaction mixture is then carefully poured into a beaker containing a mixture of ice and water to quench the reaction.

-

The organic layer is separated, washed sequentially with water and saturated aqueous sodium bicarbonate solution.

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed by evaporation under reduced pressure.

-

The resulting residual oil is crystallized from hexane to yield methyl 5-acetyl-2-hydroxybenzoate.

Quantitative Data:

| Parameter | Value |

| Melting Point | 60-62 °C |

Synthesis of this compound

This protocol is based on the process described in patent WO2012032546A2.[1]

Materials:

-

Methyl 5-acetyl-2-hydroxybenzoate

-

Benzyl chloride

-

Potassium carbonate (or other suitable base)

-

A suitable catalyst (e.g., potassium iodide)

-

Dimethylformamide (DMF) or other suitable polar solvent

Procedure:

-

Methyl 5-acetyl-2-hydroxybenzoate is dissolved in a suitable polar solvent such as dimethylformamide in a reaction vessel.

-

A base (e.g., potassium carbonate) and a catalyst (e.g., potassium iodide) are added to the solution.

-

Benzyl chloride is added to the reaction mixture.

-

The reaction mixture is heated and stirred for a sufficient time to ensure the completion of the reaction, which can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

The organic extracts are combined, washed with water and brine, and dried over a drying agent.

-

The solvent is removed under reduced pressure, and the crude product is purified, for example, by recrystallization, to afford pure this compound.

Quantitative Data (from a representative batch in WO2012032546A2 for the subsequent bromination step):

| Reactant | Quantity |

| This compound | 100 g |

| Acetonitrile (solvent) | 300 mL |

| N-bromosuccinimide | 72 g |

| Sulfuric acid (catalyst) | 2.0 mL |

Conclusion

This compound, while not a therapeutic agent itself, holds a significant place in the history of modern drug development as an indispensable intermediate. Its synthesis, born out of the necessity to create the complex and highly effective bronchodilator Salmeterol, showcases the elegance and ingenuity of synthetic organic chemistry. The protocols and data presented in this guide offer a valuable resource for researchers and professionals in the field, providing a solid foundation for further innovation in medicinal chemistry and drug synthesis.

References

Methyl 5-acetyl-2-(benzyloxy)benzoate: A Versatile Synthetic Building Block in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-acetyl-2-(benzyloxy)benzoate is a key organic intermediate that serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its unique structure, featuring a protected phenol, a methyl ester, and a reactive acetyl group, allows for a range of chemical modifications, making it a valuable precursor in multi-step synthetic routes. This technical guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on its role in the preparation of important drug molecules such as the long-acting β2-adrenergic agonist, Salmeterol. This document includes detailed experimental protocols, a summary of its physical and chemical properties, and a discussion of the biological significance of its derivatives.

Introduction

The development of novel therapeutic agents often relies on the availability of versatile and strategically functionalized chemical intermediates. This compound, with its distinct array of functional groups, has emerged as a significant player in medicinal chemistry and process development. The benzyloxy group provides a stable protecting group for the phenolic hydroxyl, which can be selectively removed in later synthetic stages. The methyl ester and acetyl moieties offer handles for further chemical transformations, such as hydrolysis, reduction, and substitution reactions. This combination of features makes it an ideal starting material for the synthesis of complex molecules. A notable application of this building block is in the synthesis of Salmeterol, a widely prescribed medication for the treatment of asthma and chronic obstructive pulmonary disease (COPD).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| CAS Number | 27475-09-8 |

| Molecular Formula | C₁₇H₁₆O₄ |

| Molecular Weight | 284.31 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 69-72 °C |

| Boiling Point | 443.5 ± 35.0 °C (Predicted) |

| Density | 1.167 ± 0.06 g/cm³ (Predicted) |

| Solubility | Soluble in organic solvents like acetone and DMF |

Synthesis and Experimental Protocols

This compound is typically synthesized from the readily available starting material, methyl 5-acetyl-2-hydroxybenzoate. The synthesis involves the protection of the phenolic hydroxyl group via a benzylation reaction. This is a crucial step to prevent unwanted side reactions in subsequent transformations.

Synthesis of this compound

The benzylation of methyl 5-acetyl-2-hydroxybenzoate is achieved by reacting it with benzyl chloride in the presence of a base and a phase-transfer catalyst.[1]

Reaction Scheme:

Experimental Protocol (Representative):

-

To a solution of methyl 5-acetyl-2-hydroxybenzoate (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, is added a base, typically potassium carbonate (2.0-3.0 eq.).[1]

-

A phase-transfer catalyst, for instance, tetrabutylammonium bromide (0.1-0.3 eq.), is then added to the mixture.[1]

-

Benzyl chloride (1.2-1.5 eq.) is added dropwise to the stirred suspension.[1]

-

The reaction mixture is heated to 60-70 °C and maintained for 8-12 hours, with reaction progress monitored by thin-layer chromatography (TLC).[1]

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

-

The product is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., acetone/water) to afford this compound in good yield (typically 85-90%).[1]

Bromination of this compound

A key reaction of this compound is the bromination of the acetyl group to form Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate. This bromo-derivative is a crucial intermediate for the introduction of amine side chains, as seen in the synthesis of Salmeterol.[2]

Reaction Scheme:

Experimental Protocol (Representative):

-

This compound (1.0 eq.) is dissolved in a suitable solvent like dichloromethane or chloroform.[1]

-

The solution is cooled to 0-5 °C in an ice bath.[1]

-

A brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), is added portion-wise in the presence of an acid catalyst (e.g., a catalytic amount of sulfuric acid or a Lewis acid like aluminum chloride).[1][2]

-

The reaction is stirred at low temperature for 2-4 hours, and the progress is monitored by TLC.[1]

-

Once the reaction is complete, it is quenched by the addition of a sodium thiosulfate solution to consume any excess bromine.[1]

-

The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the resulting crude product can be purified by recrystallization from a solvent such as acetone or methanol to yield Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate.[1][2]

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Data |

| ¹H NMR | δ (ppm): ~8.2-7.8 (m, 2H, Ar-H), ~7.5-7.2 (m, 6H, Ar-H and Ph-H), ~5.2 (s, 2H, OCH₂Ph), ~3.9 (s, 3H, OCH₃), ~2.5 (s, 3H, C(O)CH₃) |

| ¹³C NMR | δ (ppm): ~197 (C=O, acetyl), ~165 (C=O, ester), ~160-120 (Ar-C), ~71 (OCH₂Ph), ~52 (OCH₃), ~26 (C(O)CH₃) |

| IR (KBr) | ν (cm⁻¹): ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1720 (C=O, ester), ~1680 (C=O, ketone), ~1600, 1480 (Ar C=C), ~1250 (C-O, ether), ~1100 (C-O, ester) |

| Mass Spec (EI) | m/z: 284 (M⁺), 193 (M⁺ - OCH₂Ph), 91 (C₇H₇⁺) |

Applications in Drug Development: The Synthesis of Salmeterol

This compound is a pivotal intermediate in the industrial synthesis of Salmeterol. The synthetic workflow highlights the strategic use of this building block.

Synthetic Workflow for Salmeterol

The following diagram illustrates the key steps in the synthesis of Salmeterol, starting from the brominated derivative of this compound.

Caption: Synthetic pathway to Salmeterol.

Biological Significance: Salmeterol Signaling Pathway

Salmeterol functions as a long-acting β2-adrenergic receptor agonist. Its therapeutic effect in asthma and COPD is derived from its ability to relax the smooth muscle of the airways. The binding of Salmeterol to the β2-adrenergic receptor initiates a G-protein-coupled signaling cascade.

The diagram below outlines the canonical Gs signaling pathway activated by Salmeterol.

Caption: Salmeterol-activated β2-adrenergic signaling.

Conclusion

This compound is a high-value synthetic intermediate with significant applications in the pharmaceutical industry. Its utility is well-demonstrated in the synthesis of Salmeterol, where its functional groups are strategically manipulated to build a complex and potent drug molecule. The synthetic routes involving this building block are generally efficient and scalable. A deeper understanding of its chemistry and applications can empower researchers and drug development professionals to devise novel synthetic strategies for other biologically active compounds. Further exploration of its reactivity could unveil new possibilities for its use as a versatile scaffold in medicinal chemistry.

References

An In-depth Technical Guide to Methyl 5-acetyl-2-(benzyloxy)benzoate: Derivatives, Analogs, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-acetyl-2-(benzyloxy)benzoate stands as a pivotal intermediate in synthetic organic chemistry, most notably in the preparation of the long-acting β2-adrenergic agonist, Salmeterol. Its unique structural features, including a protected phenol and a reactive acetyl group, make it a versatile scaffold for the development of a diverse range of derivatives and analogs. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential therapeutic applications of this compound and its derivatives. Detailed experimental protocols for key synthetic transformations are presented, alongside a review of the biological activities of related compounds, with a focus on potential antimicrobial and anticancer applications.

Core Compound: this compound

This compound is a synthetic aromatic ester that serves as a crucial building block in the synthesis of more complex pharmaceutical agents.[1] The benzyloxy group provides a stable protecting group for the phenolic hydroxyl, while the acetyl moiety offers a reactive handle for further chemical modifications.[1]

Chemical Properties

| Property | Value | Reference |

| CAS Number | 27475-09-8 | [2] |

| Molecular Formula | C₁₇H₁₆O₄ | [2] |

| Molecular Weight | 284.31 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 69-72°C | [1] |

| Boiling Point | 443.5±35.0 °C (Predicted) | [3] |

| Density | 1.167±0.06 g/cm³ (Predicted) | [1][3] |

| Solubility | Almost insoluble in water (0.063 g/L at 25°C) | [1] |

Synthesis

The primary synthetic route to this compound involves the benzylation of Methyl 5-acetyl-2-hydroxybenzoate.

Materials:

-

Methyl 5-acetyl-2-hydroxybenzoate

-

Benzyl chloride (1.2-1.5 equivalents)

-

Potassium carbonate (2.0-3.0 equivalents)

-

Tetrabutylammonium bromide (Phase-transfer catalyst, 0.1-0.3 equivalents)

-

Dimethylformamide (DMF) or Acetone

-

Water

-

Acetone (for recrystallization)

Procedure:

-

To a solution of Methyl 5-acetyl-2-hydroxybenzoate in DMF or acetone, add potassium carbonate and tetrabutylammonium bromide.

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzyl chloride dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70°C and maintain for 8-12 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Stir for 30 minutes to precipitate the crude product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Recrystallize the crude product from acetone to afford pure this compound.

Expected Yield: 85-90%

Key Derivatives of this compound

The versatile structure of this compound allows for the synthesis of numerous derivatives with potential biological activities.

Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

This bromo-derivative is a critical intermediate in the synthesis of Salmeterol.

The synthesis involves the bromination of the acetyl group of this compound.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Aluminum chloride (AlCl₃, catalytic amount if using Br₂)

-

Dichloromethane or Chloroform

-

Aqueous sodium bisulfite solution

-

Brine

Procedure:

-

Dissolve this compound in dichloromethane or chloroform and cool the solution to 0-5°C in an ice bath.

-

If using bromine, add a catalytic amount of aluminum chloride.

-

Slowly add a solution of N-Bromosuccinimide or bromine in the same solvent to the cooled reaction mixture.

-

Stir the reaction at 0-5°C for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

-

Separate the organic layer, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The product can be further purified by column chromatography or recrystallization.

Chalcone Derivatives

The acetyl group of this compound can undergo Claisen-Schmidt condensation with various aromatic aldehydes to yield chalcone derivatives. Chalcones are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol

-

Aqueous sodium hydroxide or potassium hydroxide solution

Procedure:

-

Dissolve this compound and the aromatic aldehyde in ethanol.

-

To this solution, add the aqueous base dropwise with stirring at room temperature.

-

Continue stirring for 2-4 hours, or until a precipitate forms.

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the resulting solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Hydrazone Derivatives

The acetyl group can also be condensed with hydrazine or its derivatives to form hydrazones, another class of compounds with reported anticancer and antimicrobial activities.

Materials:

-

This compound

-

Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound in ethanol.

-

Add hydrazine hydrate or the substituted hydrazine, followed by a few drops of glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

-

If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.

Biological Activity and Potential Applications

While this compound and its direct bromo-derivative are primarily recognized as synthetic intermediates, the broader class of chalcone and hydrazone derivatives that can be synthesized from this core scaffold exhibit significant biological potential.

Antimicrobial Activity

Chalcone derivatives are well-documented for their antimicrobial properties. The presence of an α,β-unsaturated ketone moiety is believed to be crucial for their activity.

Table 1: Potential Antimicrobial Activity of Chalcone Derivatives

| Derivative Class | Test Organism | Anticipated MIC (μg/mL) | Rationale/Reference |

| Chloro-substituted Chalcones | Staphylococcus aureus | 8 - 32 | Halogen substitutions on the aromatic rings often enhance antimicrobial activity. |

| Methoxy-substituted Chalcones | Escherichia coli | 16 - 64 | The position and number of methoxy groups can modulate activity. |

Note: The MIC values are hypothetical and based on activities of structurally related chalcones. Experimental validation is required.

Materials:

-

Test compounds (dissolved in DMSO)

-

Bacterial strains (Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a twofold serial dilution of the test compounds in MHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

-

Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Hydrazone derivatives have emerged as a promising class of anticancer agents, with some exhibiting potent activity against various cancer cell lines.

Table 2: Potential Anticancer Activity of Hydrazone Derivatives

| Derivative Class | Cancer Cell Line | Anticipated IC₅₀ (µM) | Rationale/Reference |

| Phenylhydrazones | A549 (Human Lung Carcinoma) | 5 - 20 | The nature of the substituent on the phenyl ring can significantly influence cytotoxicity. A549 cells are a standard model for lung cancer research.[3][4][5][6][7] |

| Substituted Benzoylhydrazones | MCF-7 (Human Breast Adenocarcinoma) | 1 - 10 | The benzoyl moiety offers opportunities for structural modifications to enhance activity. MCF-7 is a widely used estrogen receptor-positive breast cancer cell line.[2][8][9][10][11] |

Note: The IC₅₀ values are hypothetical and based on activities of structurally related hydrazones. Experimental validation is required.

Materials:

-

Test compounds (dissolved in DMSO)

-

Cancer cell lines (A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for another 4 hours, allowing viable cells to form formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways

The precise signaling pathways modulated by derivatives of this compound are not yet elucidated. However, based on the known mechanisms of related chalcones and hydrazones, several potential pathways can be hypothesized.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of chemical entities. While its primary role to date has been as an intermediate in the production of Salmeterol, the potential for developing novel therapeutic agents from its core structure is significant. The exploration of its chalcone and hydrazone derivatives, in particular, holds promise for the discovery of new antimicrobial and anticancer agents. The detailed protocols and compiled data in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

- 1. youtube.com [youtube.com]

- 2. MCF7 | Culture Collections [culturecollections.org.uk]

- 3. A549 | Culture Collections [culturecollections.org.uk]

- 4. A549 cell - Wikipedia [en.wikipedia.org]

- 5. synthego.com [synthego.com]

- 6. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]

- 7. Repurposing A549 Adenocarcinoma Cells: New Options for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MCF-7 - Wikipedia [en.wikipedia.org]

- 9. The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research | Anticancer Research [ar.iiarjournals.org]

- 10. MCF cell lines that transformed breast cancer research [karmanos.org]

- 11. MCF-7 | Cell Lines | Thermo Fisher Scientific - TW [thermofisher.com]

An In-depth Technical Guide to Methyl 5-acetyl-2-(benzyloxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-acetyl-2-(benzyloxy)benzoate is a synthetic aromatic ester that serves as a key intermediate in the synthesis of various organic compounds.[1] Its molecular structure, featuring a protected phenolic hydroxyl group and a reactive acetyl moiety, makes it a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive review of the available literature on this compound, covering its chemical and physical properties, synthesis, and potential biological activities.

Chemical and Physical Properties

This compound, with the CAS Number 27475-09-8, is characterized by the molecular formula C₁₇H₁₆O₄ and a molecular weight of 284.31 g/mol .[2][3] It typically appears as a white to off-white solid.[4] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 27475-09-8 | [1] |

| Molecular Formula | C₁₇H₁₆O₄ | [2][3] |

| Molecular Weight | 284.31 g/mol | [2][3] |

| Appearance | White to off-white solid | [4] |

| Density | 1.167 ± 0.06 g/cm³ (Predicted) | [1][4] |

| Melting Point | 69-72 °C | [1] |

| Boiling Point | 443.5 ± 35.0 °C (Predicted) | [4] |

| Solubility | Almost insoluble in water (0.063 g/L at 25 °C) | [1] |

| Storage Temperature | 2-8 °C | [4] |

Synthesis of this compound

The primary synthetic route to this compound involves the benzylation of the phenolic hydroxyl group of Methyl 5-acetyl-2-hydroxybenzoate. This reaction is typically carried out in the presence of a base and a suitable benzylating agent. A detailed experimental protocol, based on patent literature, is provided below.[5][6]

Experimental Protocol: Benzylation of Methyl 5-acetyl-2-hydroxybenzoate

Objective: To synthesize this compound.

Materials:

-

Methyl 5-acetyl-2-hydroxybenzoate

-

Benzyl chloride

-

Potassium carbonate

-

Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Sodium sulfate

-

Charcoal

Procedure:

-

In a round-bottom flask, dissolve Methyl 5-acetyl-2-hydroxybenzoate in a suitable polar solvent such as dimethylformamide (DMF).[6]

-

Add potassium carbonate to the solution, which acts as the base.

-

To this mixture, add benzyl chloride, the benzylating agent.

-

The reaction mixture is stirred at an elevated temperature until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The inorganic salts are removed by filtration.

-

The filtrate is then subjected to a standard aqueous work-up. This may involve partitioning between water and an organic solvent like ethyl acetate.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent, such as acetone, to afford the pure product.[7]

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Biological Activity

While specific quantitative biological data for this compound is limited in the current literature, the broader class of benzoate derivatives has been investigated for various biological activities.

Potential Antimicrobial and Antifungal Activity

Benzoic acid and its esters, commonly known as parabens, are well-known for their antimicrobial properties.[8] Studies on various benzoate derivatives have demonstrated their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria.[8] The proposed mechanisms of action include the inhibition of key bacterial enzymes and the disruption of cell membrane integrity.[8]

Furthermore, ester derivatives of benzoic and cinnamic acids have been evaluated for their antifungal effects against pathogenic fungi such as Candida albicans.[9] The structure-activity relationship of these compounds suggests that the nature and position of substituents on the aromatic ring play a crucial role in their antifungal potency.[9] Given its structural similarity to these compounds, this compound may possess antimicrobial and antifungal properties, though specific studies are required to confirm this.

Role as a Pharmaceutical Intermediate

This compound is a documented intermediate in the synthesis of Salmeterol, a long-acting β2 adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease.[6] In this synthetic pathway, the acetyl group of this compound is brominated to yield methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, a key precursor to Salmeterol.[6]

Diagram of Potential Biological Relevance:

Caption: Potential applications and activities of this compound.

Conclusion

This compound is a valuable synthetic intermediate with established utility in the synthesis of Salmeterol. While its own biological activity has not been extensively characterized, its structural relationship to known antimicrobial and antifungal agents suggests that it may be a candidate for further investigation in these areas. The synthetic protocol for this compound is well-defined, providing a solid foundation for its preparation and use in further research and development. Future studies should focus on the detailed spectroscopic characterization and the quantitative evaluation of its biological properties to fully elucidate its potential in medicinal chemistry.

References

- 1. 27475-09-8(this compound) | Kuujia.com [kuujia.com]

- 2. Methyl 5-acetyl-2-phenylmethoxybenzoate | CAS No- 27475-09-8 | Simson Pharma Limited [simsonpharma.com]

- 3. 2-BENZYL-5-ACETYL METHYL SALICYLATE | CAS#:27475-09-8 | Chemsrc [chemsrc.com]

- 4. 2-BENZYL-5-ACETYL METHYL SALICYLATE | 27475-09-8 [chemicalbook.com]

- 5. WO2012032546A3 - Process for the preparation of salmeterol and its intermediates - Google Patents [patents.google.com]

- 6. WO2012032546A2 - Process for the preparation of salmeterol and its intermediates - Google Patents [patents.google.com]

- 7. Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate | 27475-14-5 | Benchchem [benchchem.com]

- 8. This compound | 27475-09-8 | Benchchem [benchchem.com]

- 9. Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Salmeterola from Methyl 5-acetyl-2-(benzyloxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salmeterol is a long-acting β2-adrenergic receptor agonist (LABA) used in the maintenance treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its long duration of action, typically lasting up to 12 hours, makes it an effective prophylactic agent against bronchospasm.[1] Salmeterol's mechanism of action involves the stimulation of β2-adrenergic receptors in the lungs, leading to the relaxation of bronchial smooth muscle and improved airflow.[1] This document outlines a detailed protocol for the synthesis of Salmeterol, commencing from the key intermediate, Methyl 5-acetyl-2-(benzyloxy)benzoate. The described synthetic route is based on established chemical transformations reported in the scientific literature and patents.

Synthetic Pathway Overview

The synthesis of Salmeterol from this compound is a multi-step process that involves several key chemical transformations. The overall workflow begins with the bromination of the starting material, followed by a coupling reaction with a long-chain amine, reduction of the resulting keto-ester, and finally, debenzylation to yield the active pharmaceutical ingredient.

Caption: Synthetic workflow for Salmeterol.

Mechanism of Action: β2-Adrenergic Receptor Signaling

Salmeterol exerts its therapeutic effect by acting as a selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that results in bronchodilation.

Caption: Salmeterol's signaling pathway.

Experimental Protocols

The following protocols are compiled from various sources and represent a viable synthetic route to Salmeterol.

Step 1: Bromination of this compound

This step introduces a bromine atom at the alpha-position to the acetyl group, creating a reactive site for the subsequent coupling reaction.

Protocol:

-

Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane.

-

Add a brominating agent, for instance, N-Bromosuccinimide (NBS) (1.1 equivalents), to the solution.

-

The reaction can be catalyzed by a radical initiator like a small amount of azobisisobutyronitrile (AIBN) or by using an acid catalyst.[3]

-

Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product, Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate.[3] This intermediate can often be used in the next step without further purification.

Step 2: Coupling with N-benzyl-6-(4-phenylbutoxy)hexan-1-amine

The bromo-intermediate is coupled with the side-chain amine to form the carbon-nitrogen bond crucial for the final Salmeterol structure.

Protocol:

-

Dissolve Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate (1 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane.[4]

-

Add N-benzyl-6-(4-phenylbutoxy)hexan-1-amine (1 equivalent) and a base such as diisopropylethylamine (DIEA) or potassium carbonate (K2CO3) (2-3 equivalents) to the mixture.[4]

-

Stir the reaction at ambient temperature for several hours until TLC indicates the consumption of the starting materials.[4]

-

Work up the reaction by adding water and extracting the product with a suitable organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude coupled product, Methyl 5-(2-(benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-(benzyloxy)benzoate.[4]

Step 3: Reduction of the Keto-Ester Intermediate

This step involves the reduction of both the ketone and the ester functionalities to the corresponding secondary alcohol and primary alcohol, respectively.

Protocol:

-

Dissolve the crude product from the previous step in a suitable solvent, such as toluene.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a reducing agent like Vitride® (sodium bis(2-methoxyethoxy)aluminum hydride) in toluene.[4]

-

Stir the reaction at low temperature and monitor its progress by TLC.

-

Once the reaction is complete, carefully quench it by the slow addition of water or a dilute acid.

-

Extract the product with an organic solvent and wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the di-benzyl protected intermediate, 2-(benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)ethanol.[4]

Step 4: Debenzylation to Yield Salmeterol

The final step involves the removal of the two benzyl protecting groups to afford Salmeterol.

Protocol:

-

Dissolve the dibenzyl-protected intermediate in a solvent mixture, for example, methanol and methyl tertiary-butyl ether.[4]

-

Add a palladium on carbon catalyst (10% Pd/C).[4]

-

Subject the mixture to hydrogenation at a pressure of 3-4 kg/cm ² and a temperature of 25-35 °C for several hours.[4]

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Filter the reaction mixture to remove the catalyst and wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure. The resulting residue can be further purified, for instance, by crystallization from a suitable solvent system like ethyl acetate, to yield Salmeterol base as a solid.[4]

Quantitative Data Summary

The following table summarizes typical yields and conditions for the synthesis of Salmeterol. Note that yields can vary depending on the specific reaction conditions and purification methods employed.

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | Bromination | N-Bromosuccinimide | Dichloromethane | Room Temp. | >95% (crude) |

| 2 | Coupling | DIEA or K2CO3 | DMF or Dichloromethane | Room Temp. | Good |

| 3 | Reduction | Vitride® | Toluene | 0-5 °C | Good |

| 4 | Debenzylation | 10% Pd/C, H2 | Methanol/MTBE | 25-35 °C | ~70% |

Concluding Remarks

The synthesis of Salmeterol from this compound is a well-established process. Careful control of reaction conditions and appropriate purification of intermediates are crucial for obtaining the final product in high purity. The protocols provided herein serve as a comprehensive guide for researchers engaged in the synthesis of this important bronchodilator. It is essential to adhere to all laboratory safety protocols and handle all chemicals with appropriate care.

References

Application Notes and Protocols: Bromination of Methyl 5-acetyl-2-(benzyloxy)benzoate

These application notes provide a detailed protocol for the bromination of Methyl 5-acetyl-2-(benzyloxy)benzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The described method focuses on the selective bromination of the acetyl group's alpha-position.

Introduction

The bromination of ketones is a fundamental transformation in organic synthesis, yielding α-bromoketones that are versatile precursors for the introduction of other functional groups. In the context of drug development, the specific bromination of "this compound" is a crucial step in the synthesis of more complex molecules. This protocol details a robust and efficient method for this transformation using N-bromosuccinimide (NBS) as the brominating agent in the presence of an acid catalyst.

The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine. The benzyloxy and methyl ester groups on the aromatic ring influence the reactivity of the acetyl group, making a well-defined protocol essential for achieving high yields and selectivity.

Experimental Protocol

This protocol is adapted from a documented industrial process for the preparation of methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate.[1][2]

Materials:

-

This compound

-

N-bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Acetonitrile (CH₃CN)

-

Acetone

-

Activated Charcoal

Equipment:

-

Round bottom flask

-

Stirring apparatus (magnetic stirrer or overhead stirrer)

-

Heating mantle or oil bath

-

Thermometer

-

Dropping funnel

-

Filtration apparatus (Büchner funnel, filter flask)

-

Drying oven

Procedure:

-

Reaction Setup: In a round bottom flask, dissolve 100 g of this compound in 300 mL of acetonitrile at 35°C with stirring until a clear solution is obtained (approximately 10 minutes).[1]

-

Acid Catalyst Addition: Carefully add 2.0 mL of concentrated sulfuric acid dropwise to the reaction mixture.[1]

-

Brominating Agent Addition: Add 72 g of N-bromosuccinimide to the reaction mixture in portions (lot wise).[1]

-

Reaction: Heat the reaction mixture to 50°C and maintain this temperature for 1 hour with continuous stirring.[1] Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

-

Crystallization: Once the reaction is complete, cool the mixture to 0-5°C and stir for an additional 2 hours to facilitate product crystallization.[1]

-

Isolation: Isolate the crude product by filtration.[1]

-

Purification:

-

Take 100 g of the crude methyl 5-(2-bromoacetyl)-2-benzyloxy benzoate and dissolve it in 700 mL of acetone in a round bottom flask.

-

Heat the mixture to 60°C.[1]

-

Add activated charcoal to the solution and stir.

-

Filter the hot solution and wash the filter cake with acetone.[1]

-

Distill the filtrate to remove the solvent until the volume is reduced to approximately 3.5 times the initial mass of the crude product.[1]

-

Gradually cool the concentrated solution to 5°C to induce crystallization of the pure product.[1]

-

-

Drying: Filter the purified product, wash with cold acetone, and dry in a hot air oven at 65°C to obtain the final product.[1]

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| This compound | 100 g | [1] |

| N-bromosuccinimide | 72 g | [1] |

| Concentrated Sulfuric Acid | 2.0 mL | [1] |

| Solvents | ||

| Acetonitrile (Reaction) | 300 mL | [1] |

| Acetone (Purification) | 700 mL | [1] |

| Reaction Conditions | ||

| Reaction Temperature | 50°C | [1] |

| Reaction Time | 1 hour | [1] |

| Crystallization Temperature | 0-5°C | [1] |

| Purification | ||

| Purification Temperature | 60°C | [1] |

| Drying Temperature | 65°C | [1] |

| Yield and Purity | ||

| Yield of Pure Product | 85 g (85%) | [1] |

| Purity (by HPLC) | > 99% | [1] |

Visualizations

Experimental Workflow

Caption: Workflow for the bromination of this compound.

Discussion

The provided protocol offers a reliable method for the alpha-bromination of the acetyl group in this compound. The use of N-bromosuccinimide is advantageous as it is a solid, easy-to-handle source of electrophilic bromine. The acid catalyst is crucial for promoting the formation of the enol intermediate, which is the reactive species towards bromination.

Alternative brominating agents such as liquid bromine can also be used for the bromination of acetophenone derivatives, often in a solvent like methanol with an acid catalyst.[3][4] However, NBS is often preferred for its selectivity and safer handling. The choice of solvent and reaction conditions is critical to favor the desired side-chain bromination over potential aromatic ring bromination. The electron-withdrawing nature of the acetyl and methyl ester groups deactivates the aromatic ring towards electrophilic substitution, thus favoring the reaction at the enolizable acetyl group.[5][6][7]

The purification step involving recrystallization from acetone is effective in removing unreacted starting materials and by-products, leading to a final product of high purity.[1] The high yield and purity reported in the referenced protocol make this a suitable method for large-scale synthesis.[1]

References

- 1. WO2012032546A2 - Process for the preparation of salmeterol and its intermediates - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. [PDF] Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. | Semantic Scholar [semanticscholar.org]

- 4. zenodo.org [zenodo.org]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. Aromatic Reactivity [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: Methyl 5-acetyl-2-(benzyloxy)benzoate in Pharmaceutical Intermediate Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 5-acetyl-2-(benzyloxy)benzoate is a key organic compound that serves as a versatile intermediate in the synthesis of various pharmaceutical agents.[1][2] Its chemical structure, featuring a protected hydroxyl group (benzyloxy) and a reactive acetyl group, makes it a valuable building block in multi-step synthetic routes.[2] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, with a focus on its role in the preparation of more complex pharmaceutical intermediates.

Synthesis of this compound

The primary route for the synthesis of this compound involves the benzylation of Methyl 5-acetyl-2-hydroxybenzoate. This reaction protects the hydroxyl group, allowing for selective modifications at other positions of the molecule in subsequent steps.[3]

Reaction Scheme:

Data Presentation: Synthesis of this compound

| Parameter | Conditions | Yield (%) | Purity (%) | Reference |

| Starting Material | Methyl 5-acetyl-2-hydroxybenzoate | - | - | [3][4] |

| Benzylating Agent | Benzyl chloride (1.2–1.5 equivalents) | 85-90 | >98 (after recrystallization) | [3] |

| Base | Potassium carbonate (2.0–3.0 equivalents) | [3] | ||

| Catalyst | Phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1–0.3 equivalents) | [3] | ||

| Solvent | Dimethylformamide (DMF) or Acetone | [3][4] | ||

| Temperature | 60–70°C | [3] | ||

| Duration | 8–12 hours | [3] |

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 5-acetyl-2-hydroxybenzoate

-

Benzyl chloride

-

Potassium carbonate

-

Tetrabutylammonium bromide (optional, as phase-transfer catalyst)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Sodium sulfate

-

Acetone

Procedure:

-

To a solution of Methyl 5-acetyl-2-hydroxybenzoate in DMF, add potassium carbonate and a catalytic amount of tetrabutylammonium bromide.

-

Slowly add benzyl chloride to the reaction mixture at room temperature.

-

Heat the mixture to 60-70°C and stir for 8-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from acetone to yield pure this compound.[3]

Application in the Synthesis of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

A primary application of this compound is its use as a precursor in the synthesis of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate.[4][5] This subsequent intermediate is a crucial component in the synthesis of Salmeterol, a long-acting β2 adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease.[5] The transformation involves the bromination of the acetyl group.[4]

Reaction Scheme:

Data Presentation: Bromination of this compound

| Parameter | Reagents/Conditions | Reference |

| Starting Material | This compound | [4] |

| Brominating Agent | N-bromosuccinimide (preferred), Hydrobromic acid, Dibromodimethylhydantoin (DBDMH), Liquid bromine | [4] |

| Acid Catalyst | Mineral acids (e.g., HCl, H₂SO₄), Lewis acids (e.g., AlCl₃, ZnCl₂) | [3][4] |

| Solvent | Dichloromethane | [3] |

| Temperature | Low temperatures | [3] |

Note: Specific yields for each combination of brominating agent and catalyst were not detailed in the provided search results.

Experimental Protocol: Synthesis of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

Materials:

-

This compound

-

N-bromosuccinimide (NBS)

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve this compound in dichloromethane and cool the solution to 0-5°C.

-

In a separate flask, prepare a slurry of N-bromosuccinimide and a catalytic amount of aluminum chloride in dichloromethane.

-

Slowly add the NBS slurry to the solution of this compound while maintaining the temperature below 5°C.

-

Stir the reaction mixture at this temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding ice-water.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate.[3][4]

Visualizations

Synthesis Workflow

Caption: Synthetic pathway from Methyl 5-acetyl-2-hydroxybenzoate to Salmeterol.

Logical Relationship in Synthesis

Caption: Role of intermediates in the synthesis of an active pharmaceutical ingredient.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 27475-09-8(this compound) | Kuujia.com [kuujia.com]

- 3. Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate | 27475-14-5 | Benchchem [benchchem.com]

- 4. WO2012032546A2 - Process for the preparation of salmeterol and its intermediates - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes and Protocols: Methyl 5-acetyl-2-(benzyloxy)benzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-acetyl-2-(benzyloxy)benzoate is a versatile synthetic intermediate prominently utilized in the field of organic synthesis. Its structure, featuring a protected phenol, a methyl ester, and a ketone, offers multiple reaction sites for constructing complex molecules. This compound is particularly notable as a key precursor in the synthesis of various pharmaceuticals, most significantly the long-acting β2-adrenergic agonist, Salmeterol. These notes provide a comprehensive overview of its applications, supported by detailed experimental protocols and quantitative data.

Physical and Chemical Properties

This compound is a white to off-white solid, valued for its stability and reactivity under specific conditions.[1] The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, allowing for selective reactions at other functional sites.[2]

| Property | Value | Reference |

| CAS Number | 27475-09-8 | [1] |

| Molecular Formula | C₁₇H₁₆O₄ | [1] |

| Molecular Weight | 284.31 g/mol | |

| Melting Point | 69-72°C | [2] |

| Density | 1.167 ± 0.06 g/cm³ | [2] |

| Solubility | Almost insoluble in water (0.063 g/L at 25°C). Soluble in organic solvents. | [2] |

| Appearance | White to off-white solid or viscous liquid | [1] |

Core Application: Intermediate in Pharmaceutical Synthesis

The primary application of this compound is as a crucial intermediate in the multi-step synthesis of Salmeterol and its derivatives.[3][4] This involves two key sequential reactions: the synthesis of the title compound via benzylation, followed by its bromination to yield a key downstream intermediate.

Synthetic Pathway Overview

The logical workflow for the utilization of this compound in the synthesis of a Salmeterol precursor is outlined below.

Caption: Synthetic workflow from starting material to a key Salmeterol precursor.

Experimental Protocols

The following are detailed protocols for the synthesis and subsequent reaction of this compound.

Protocol 1: Synthesis of this compound

This protocol details the benzylation of Methyl 5-acetyl-2-hydroxybenzoate.

Reaction Scheme:

Caption: Benzylation of Methyl 5-acetyl-2-hydroxybenzoate.

Materials:

-

Methyl 5-acetyl-2-hydroxybenzoate

-

Benzyl chloride (1.2–1.5 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0–3.0 equivalents)

-

Tetrabutylammonium bromide (TBAB) (0.1–0.3 equivalents)

-

Dimethylformamide (DMF) or Acetone

Procedure:

-

To a solution of Methyl 5-acetyl-2-hydroxybenzoate in a suitable polar aprotic solvent such as DMF or acetone, add potassium carbonate and a phase-transfer catalyst like tetrabutylammonium bromide.[5]

-

Add benzyl chloride to the mixture.

-

Heat the reaction mixture to 60–70°C and stir for 8–12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Isolate the crude product and purify by recrystallization from acetone to yield this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 85–90% | [5] |

| Reaction Time | 8–12 hours | [5] |

| Temperature | 60–70°C | [5] |

Protocol 2: Bromination of this compound

This protocol describes the bromination of the acetyl group to form Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, a key intermediate for Salmeterol.[3]

Reaction Scheme:

Caption: Bromination of this compound.

Materials:

-

This compound

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Aluminum chloride (AlCl₃) or other Lewis acid (0.1–0.5 equivalents)

-

Dichloromethane or Chloroform

-

Sodium thiosulfate solution

Procedure:

-

Dissolve this compound in a chlorinated solvent like dichloromethane or chloroform.

-

Cool the solution to 0–5°C in an ice bath to minimize side reactions.

-

In the presence of a Lewis acid catalyst such as aluminum chloride, add the brominating agent (e.g., Bromine) dropwise.

-

Stir the reaction mixture at 0–5°C for 2–4 hours.

-

Monitor the reaction by TLC.

-

After completion, quench the reaction with a sodium thiosulfate solution to neutralize any excess bromine.

-

Perform an extractive workup, followed by solvent evaporation to isolate the crude product.

-

The product, Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, can be further purified if necessary.

Quantitative Data:

| Parameter | Value | Reference |

| Reaction Time | 2–4 hours | |

| Temperature | 0–5°C | |

| Purity (Post-purification) | ≥95% (by HPLC) | [5] |

Alternative Applications

While its role in Salmeterol synthesis is well-documented, the chemical functionalities of this compound make it a valuable building block for other applications:

-

Fine Chemicals and Agrochemicals: The substituted benzophenone core is a common motif in various biologically active compounds.[2]

-

Fragrance Industry: As an aromatic ester, it holds potential for use as an intermediate in the synthesis of fragrance components.[1]

-

Medicinal Chemistry Research: The benzophenone scaffold is of significant interest in medicinal chemistry for the development of new therapeutic agents with a wide range of biological activities. The presence of the acetyl and protected hydroxyl groups allows for diverse modifications to create libraries of compounds for screening.

Conclusion

This compound is a high-value intermediate in organic synthesis with a critical role in the pharmaceutical industry. The provided protocols offer a detailed guide for its synthesis and subsequent functionalization. The versatility of its structure suggests potential for broader applications in various fields of chemical research and development.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 27475-09-8(this compound) | Kuujia.com [kuujia.com]

- 3. WO2012032546A2 - Process for the preparation of salmeterol and its intermediates - Google Patents [patents.google.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate | 27475-14-5 | Benchchem [benchchem.com]

Experimental procedure for benzylation of methyl 5-acetyl-2-hydroxybenzoate

Introduction

Methyl 5-acetyl-2-(benzyloxy)benzoate is a valuable intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor in the preparation of long-acting β2-adrenergic agonists like salmeterol.[1] The benzylation of the phenolic hydroxyl group of methyl 5-acetyl-2-hydroxybenzoate is a crucial step to protect this functionality during subsequent synthetic transformations. This application note provides a detailed experimental protocol for the benzylation of methyl 5-acetyl-2-hydroxybenzoate using a Williamson ether synthesis approach, which is a widely adopted, reliable, and efficient method for forming ethers.[1]